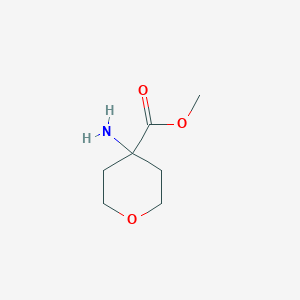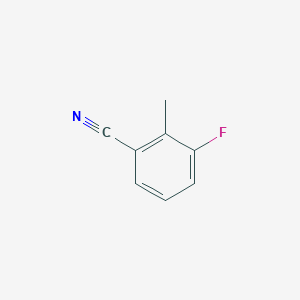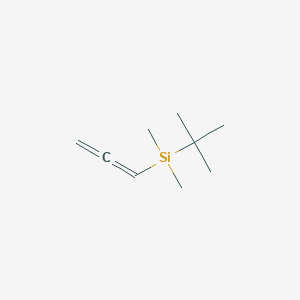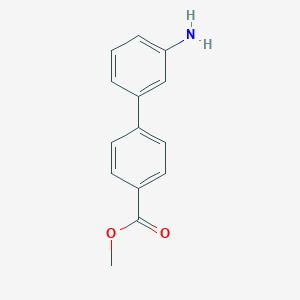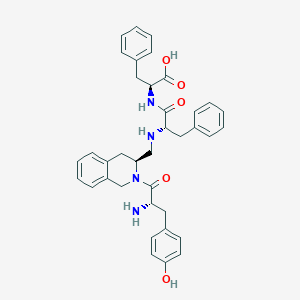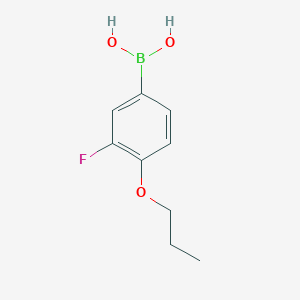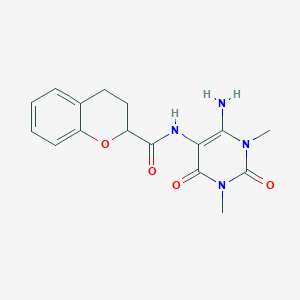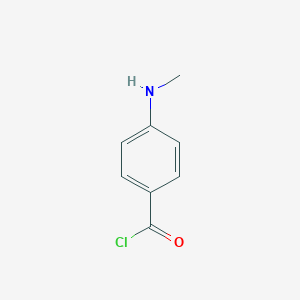
4-(Methylamino)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)benzoyl chloride, also known as p-Methylamino benzoyl chloride, is a chemical compound that is widely used in the field of organic chemistry. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This compound is a colorless liquid with a pungent odor and is highly reactive.
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)benzoyl chloride involves the reaction between the amine group of the compound and the amino or thiol groups of biomolecules. This reaction results in the formation of a stable amide or thioamide bond, which modifies the biomolecule and alters its properties. This modification can result in changes in the biomolecule's function, stability, and solubility.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(Methylamino)benzoyl chloride depend on the biomolecule it modifies. For example, the modification of proteins can result in changes in their enzymatic activity, stability, and interaction with other proteins. The modification of nucleic acids can result in changes in their structure and function, such as changes in gene expression and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Methylamino)benzoyl chloride in lab experiments include its high reactivity, which allows for efficient modification of biomolecules, and its versatility, which allows for the modification of various biomolecules. However, the use of 4-(Methylamino)benzoyl chloride requires careful handling due to its highly reactive nature and potential toxicity.
Direcciones Futuras
The future directions of research involving 4-(Methylamino)benzoyl chloride include the development of new methods for the modification of biomolecules, such as the development of new reagents and the optimization of reaction conditions. Additionally, the use of 4-(Methylamino)benzoyl chloride in the synthesis of new dyes and imaging agents for biological applications is an area of ongoing research. Finally, the development of new applications for 4-(Methylamino)benzoyl chloride in fields such as drug delivery and diagnostics is an area of active research.
Conclusion
In conclusion, 4-(Methylamino)benzoyl chloride is an important chemical compound that is widely used in the field of organic chemistry. Its high reactivity and versatility make it a valuable reagent for the modification of various biomolecules. The future directions of research involving 4-(Methylamino)benzoyl chloride are focused on the development of new methods and applications for its use in scientific research.
Métodos De Síntesis
The synthesis of 4-(Methylamino)benzoyl chloride can be achieved through various methods. One of the most common methods is the reaction between p-Toluene sulfonyl chloride and methylamine. This reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. Another method involves the reaction between p-Methyl aniline and thionyl chloride, which yields 4-(Methylamino)benzoyl chloride.
Aplicaciones Científicas De Investigación
4-(Methylamino)benzoyl chloride is widely used in scientific research for its ability to modify various biomolecules, such as proteins and nucleic acids. It is often used as a reagent for the synthesis of peptide and protein conjugates. These conjugates can be used for various applications, such as drug delivery, imaging, and diagnostic purposes. 4-(Methylamino)benzoyl chloride is also used in the synthesis of various dyes, such as rhodamine and fluorescein, which are widely used in biological imaging.
Propiedades
Número CAS |
171556-41-5 |
|---|---|
Nombre del producto |
4-(Methylamino)benzoyl chloride |
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
4-(methylamino)benzoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3 |
Clave InChI |
SCTRNXYKIQSBSD-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)C(=O)Cl |
SMILES canónico |
CNC1=CC=C(C=C1)C(=O)Cl |
Sinónimos |
Benzoyl chloride, 4-(methylamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




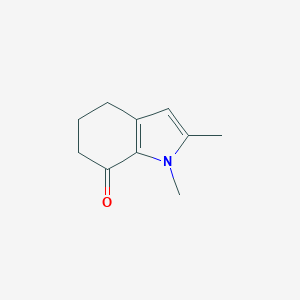
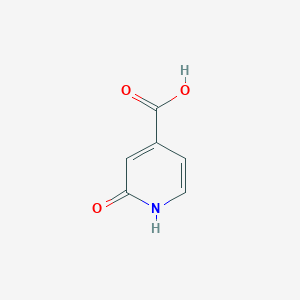
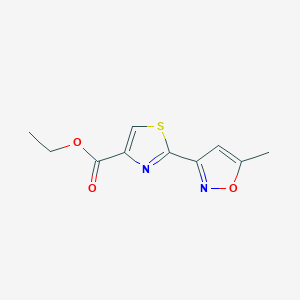
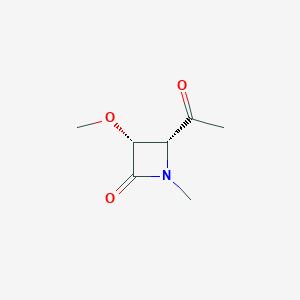
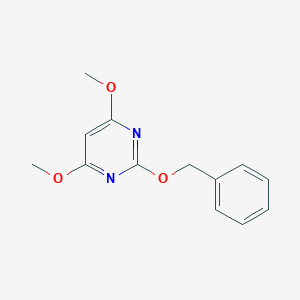
![Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)](/img/structure/B64131.png)
